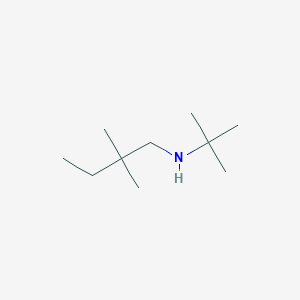

Tert-butyl(2,2-dimethylbutyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2,2-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQYBRDYYDAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of α,α,α-Trisubstituted Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for the preparation of α,α,α-trisubstituted primary amines, a crucial structural motif in medicinal chemistry and drug discovery. The inherent steric hindrance and the quaternary stereocenter of these compounds present unique synthetic challenges. This document details key strategies, providing experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways to aid in the rational design and execution of synthetic routes toward this important class of molecules.

Quinone-Mediated α-C–H Functionalization of α-Branched Primary Amines

A robust and versatile method for the synthesis of α,α,α-trisubstituted primary amines involves the quinone-mediated α-C–H functionalization of readily available α-branched primary amines. This strategy relies on the in situ generation of a ketimine intermediate, which then undergoes nucleophilic addition to create the desired quaternary center.[1][2][3][4]

Experimental Protocol: General Procedure for Quinone-Mediated α-Allylation

To a solution of the α-branched primary amine (1.0 equiv) in toluene (0.2 M) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv). The reaction mixture is stirred at room temperature for 1 hour. Subsequently, the appropriate Grignard reagent (e.g., allylmagnesium bromide, 3.0 equiv) is added dropwise at 0 °C. The reaction is stirred for an additional 2-4 hours at room temperature. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α,α,α-trisubstituted primary amine.

Quantitative Data: Substrate Scope of Quinone-Mediated α-Functionalization

| Entry | Starting Amine | Nucleophile/Electrophile | Product | Yield (%) |

| 1 | α-Methylbenzylamine | AllylMgBr | 2-Methyl-1-phenylbut-3-en-1-amine | 85 |

| 2 | 4-Methoxy-α-methylbenzylamine | AllylMgBr | 1-(4-Methoxyphenyl)-2-methylbut-3-en-1-amine | 92 |

| 3 | Cyclohexylamine | PhMgBr | 1-Phenylcyclohexan-1-amine | 78 |

| 4 | Tetrahydro-2H-pyran-4-amine | MeLi | 4-Methyltetrahydro-2H-pyran-4-amine | 65 |

| 5 | 1-Phenylethanamine | TMSCN | 2-Amino-2-phenylpropanenitrile | 72 |

Rhodium-Catalyzed Asymmetric Amination of Tertiary Allylic Trichloroacetimidates

The enantioselective synthesis of chiral α,α,α-trisubstituted primary amines can be achieved through the rhodium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic tertiary allylic trichloroacetimidates. This method provides access to highly enantioenriched products with excellent regioselectivity.[5][6][7]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Amination

In a glovebox, a solution of [Rh(cod)Cl]2 (2.5 mol%) and a chiral diene ligand (e.g., (R,R)-Tf-Biphemp, 5.5 mol%) in a suitable solvent (e.g., THF, 0.1 M) is stirred for 30 minutes. The racemic tertiary allylic trichloroacetimidate (1.0 equiv) and the amine nucleophile (1.2 equiv) are then added. The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched α,α,α-trisubstituted amine.

Quantitative Data: Substrate Scope of Rhodium-Catalyzed Asymmetric Amination

| Entry | Allylic Imidate | Amine Nucleophile | Product | Yield (%) | ee (%) |

| 1 | (E)-1,3-Diphenylallyl 2,2,2-trichloroacetimidate | Aniline | (R,E)-N-(1,3-Diphenylallyl)aniline | 88 | 95 |

| 2 | (E)-3-Phenyl-1-(p-tolyl)allyl 2,2,2-trichloroacetimidate | 4-Methoxyaniline | (R,E)-4-Methoxy-N-(3-phenyl-1-(p-tolyl)allyl)aniline | 85 | 92 |

| 3 | (E)-1-(4-Chlorophenyl)-3-phenylallyl 2,2,2-trichloroacetimidate | Benzylamine | (R,E)-N-Benzyl-1-(4-chlorophenyl)-3-phenylprop-2-en-1-amine | 76 | 90 |

| 4 | (E)-1-Cyclohexyl-3-phenylallyl 2,2,2-trichloroacetimidate | Morpholine | 4-((R,E)-1-Cyclohexyl-3-phenylallyl)morpholine | 82 | 94 |

Visible-Light-Mediated Multicomponent Synthesis

Visible-light photoredox catalysis offers a mild and efficient platform for the construction of α,α,α-trisubstituted primary amines through multicomponent reactions. These methods often involve the generation of radical intermediates that participate in carbon-carbon bond formation.[8][9]

Experimental Protocol: General Procedure for Three-Component Synthesis of α,α-Dialkyl-α-amino Acids

A mixture of the primary amine (1.0 equiv), the α-ketoester (1.2 equiv), and the alkyl iodide (1.5 equiv) is dissolved in a suitable solvent (e.g., DMSO). A photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%) is added, and the reaction mixture is degassed with argon for 15 minutes. The mixture is then irradiated with blue LEDs (450 nm) at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash chromatography to afford the desired α,α-dialkyl-α-amino acid derivative.

Quantitative Data: Substrate Scope of Visible-Light-Mediated Three-Component Synthesis

| Entry | Primary Amine | α-Ketoester | Alkyl Iodide | Product | Yield (%) |

| 1 | Benzylamine | Ethyl pyruvate | Isopropyl iodide | Ethyl 2-benzylamino-2,3-dimethylbutanoate | 75 |

| 2 | Cyclohexylamine | Methyl benzoylformate | Ethyl iodide | Methyl 2-(cyclohexylamino)-2-phenylbutanoate | 68 |

| 3 | Aniline | Ethyl 2-oxobutanoate | Cyclopentyl iodide | Ethyl 2-anilino-2-cyclopentylbutanoate | 71 |

Reductive Amination of Sterically Hindered Ketones

Direct reductive amination of sterically hindered ketones provides a straightforward route to α,α,α-trisubstituted primary amines. This transformation can be challenging due to the steric hindrance around the carbonyl group, often requiring specific catalysts and reaction conditions.[10][11]

Experimental Protocol: General Procedure for Rhodium/Ruthenium-Catalyzed Reductive Amination

A mixture of the ketone (1.0 equiv), the primary amine (1.2 equiv), and a catalyst (RhCl3·3H2O or RuCl3·xH2O, 2 mol%) in a suitable solvent (e.g., toluene) is placed in a high-pressure reactor. The reactor is pressurized with carbon monoxide (40 atm) and hydrogen (20 atm). The reaction is heated to 150 °C for 24 hours. After cooling to room temperature, the pressure is carefully released. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to give the desired tertiary amine.

Quantitative Data: Reductive Amination of Hindered Ketones

| Entry | Ketone | Amine | Catalyst | Product | Yield (%) |

| 1 | Di-tert-butyl ketone | Benzylamine | RhCl3 | N-Benzyl-1,1-di-tert-butylethanamine | 65 |

| 2 | Adamantanone | Aniline | RuCl3 | N-Phenyladamantan-2-amine | 72 |

| 3 | 2,2,6,6-Tetramethylcyclohexanone | Cyclohexylamine | RhCl3 | N-Cyclohexyl-2,2,6,6-tetramethylcyclohexan-1-amine | 58 |

Visualizing the Pathways: Reaction Mechanisms and Workflows

To provide a clearer understanding of the transformations described, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Caption: Workflow for Quinone-Mediated α-C–H Functionalization.

Caption: Catalytic Cycle for Rh-Catalyzed Asymmetric Amination.

Caption: Pathway for Visible-Light-Mediated Synthesis.

References

- 1. Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible-light-mediated multicomponent reaction for secondary amine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rhodium-catalyzed regio- and enantioselective amination of racemic secondary allylic trichloroacetimidates with N-methyl anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Visible-light-mediated synthetic strategies for the synthesis of α-tertiary amine derivatives [repository.cam.ac.uk]

- 11. Photoredox-HAT Catalysis for Primary Amine α-C–H Alkylation: Mechanistic Insight with Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Limitations of the Ritter Reaction for Tert-Butylamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Ritter reaction represents a cornerstone of C-N bond formation, providing a direct route to N-alkyl amides from nitriles and a carbocation source.[1][2] Its application in synthesizing sterically hindered primary amines, such as tert-butylamine, by subsequent hydrolysis is of significant interest. This is achieved by reacting a suitable nitrile (like hydrogen cyanide or chloroacetonitrile) with a tert-butyl carbocation precursor—typically isobutylene, tert-butanol, or tert-butyl acetate—under strong acid catalysis.[1][3][4][5] While mechanistically elegant, the practical application of the Ritter reaction for tert-butylamine synthesis on both laboratory and industrial scales is beset by several significant limitations. This guide provides a detailed examination of these challenges, supported by quantitative data and experimental protocols.

Core Reaction Pathway and Mechanism

The reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to an N-tert-butyl amide, which can be further hydrolyzed to yield the final tert-butylamine product.

The general mechanism starting from tert-butanol is illustrated below.

Caption: General mechanism of the Ritter reaction for tert-butylamine synthesis.

Key Limitations and Challenges

The primary drawbacks of the Ritter reaction are rooted in its reaction conditions, waste generation, and reagent safety.

Harsh Reaction Conditions

The generation of a carbocation from an alcohol or alkene necessitates the use of a strong, typically concentrated, Brønsted acid like sulfuric acid, often in stoichiometric amounts.[6][7]

-

Corrosivity and Equipment Demands: Concentrated sulfuric acid is highly corrosive, requiring specialized glass-lined or corrosion-resistant reactors for large-scale production, which increases capital costs.

-

Limited Substrate Scope: The strongly acidic conditions are incompatible with substrates bearing acid-sensitive functional groups, limiting the reaction's applicability in complex molecule synthesis.[8]

-

Side Reactions: The harsh conditions can promote side reactions. For instance, when using isobutylene as the carbocation precursor, the strong acid can catalyze its polymerization.[9] With certain amides, sulfonation can occur as an unwanted side reaction.[10]

Poor Atom Economy and Significant Waste Generation

From an industrial and environmental perspective, the most significant limitation is the generation of substantial salt waste.

-

Neutralization Step: After the reaction, the large quantity of strong acid must be neutralized with a base (e.g., NaOH or Ca(OH)₂).[1][11]

-

Salt Byproduct: This neutralization produces a massive amount of inorganic salt (e.g., sodium sulfate or calcium sulfate). It has been noted that for the conversion of isobutylene to tert-butylamine, the weight of the salt byproduct is greater than the weight of the amine product, representing a major issue in terms of waste disposal and process sustainability.[1]

Reagent Handling and Safety Concerns

The precursors for generating the tert-butyl carbocation and the nitrile source each present challenges.

-

Isobutylene: A highly flammable gas that requires specialized handling and equipment.[9]

-

tert-Butanol: Has a melting point near room temperature (26 °C), which can make it difficult to handle as it may exist as a semi-solid.[9][10]

-

Hydrogen Cyanide (HCN): An extremely toxic and volatile liquid, its use poses significant safety risks, particularly on a large scale.[12][13]

-

Alternative Reagents: To mitigate these issues, alternatives like tert-butyl acetate have been successfully employed. It is a liquid that is easier to handle and can serve as a better source of the tert-butyl carbocation.[9][10][14]

The logical relationship between the core requirements of the reaction and its resulting limitations is visualized below.

References

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Ritter_reaction [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Ritter Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]

- 12. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

- 13. Ritter reaction | chemistry | Britannica [britannica.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Applications of Sterically Hindered Amines in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sterically hindered amines are a class of organic compounds characterized by bulky substituents surrounding the nitrogen atom. This steric bulk significantly influences their reactivity, rendering them poor nucleophiles while often retaining their basicity. This unique property makes them invaluable tools in modern organic synthesis, where they are employed as non-nucleophilic bases, catalysts, and precursors to other important reagents. This document provides detailed application notes and experimental protocols for the use of common sterically hindered amines in key organic transformations.

Diisopropylethylamine (DIPEA) as a Non-Nucleophilic Base

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a tertiary amine widely used as a non-nucleophilic base. Its steric hindrance prevents it from participating in nucleophilic substitution reactions, a common side reaction with less hindered amine bases.[1][2][3][4]

Application: The Swern Oxidation

The Swern oxidation is a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride. DIPEA is commonly used as the base to neutralize the HCl generated during the reaction and to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide. The use of a bulky base like DIPEA is crucial to prevent side reactions such as epimerization at the α-carbon.[5][6][7]

| Base | Typical Substrate | Product | Yield (%) | Notes |

| DIPEA | Chiral secondary alcohol | Chiral ketone | >90 | Minimizes epimerization of α-stereocenters.[6][8] |

| Triethylamine (TEA) | Primary alcohol | Aldehyde | 85-95 | Can sometimes lead to epimerization with sensitive substrates. |

| 2,6-Lutidine | Acid-sensitive alcohol | Aldehyde | 80-90 | A weaker base, useful for highly sensitive substrates. |

This protocol is adapted from a procedure for the synthesis of an aldehyde precursor to the sesquiterpene isovelleral.[8]

Materials:

-

Oxalyl chloride (1.1 mL, 1.49 mmol)

-

Dimethyl sulfoxide (DMSO) (211 µL, 2.98 mmol)

-

Secondary alcohol (448 mg, 1.24 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 mL, 6.20 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (7.5 mL)

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of oxalyl chloride (130 µL, 1.49 mmol) in dichloromethane (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (211 µL, 2.98 mmol) in dichloromethane (1 mL) dropwise to the stirred solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of the secondary alcohol (448 mg, 1.24 mmol) in dichloromethane (1.5 mL) dropwise to the reaction mixture.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add DIPEA (1.1 mL, 6.20 mmol) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature.

-

Dilute the reaction mixture with diethyl ether and water.

-

Separate the layers and wash the organic layer with water and then brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the desired ketone (92% yield).[8]

Caption: Mechanism of the Swern Oxidation.

1,8-Diazabicycloundec-7-ene (DBU) as a Catalyst

1,8-Diazabicycloundec-7-ene (DBU) is a bicyclic amidine that is a strong, non-nucleophilic base.[3] It is widely used as a catalyst in a variety of organic reactions, including eliminations, condensations, and multicomponent reactions.[9][10][11]

Application: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. DBU is an effective catalyst for the HWE reaction, particularly for base-sensitive substrates, often leading to high E-selectivity.[12][13]

| Aldehyde | Phosphonate | Conditions | Yield (%) | E:Z Ratio |

| n-Octanal | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 96 | 99:1 |

| Benzaldehyde | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 95 | 99:1 |

| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 98 | >99:1 |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | DBU (0.03 equiv), K₂CO₃ (2.0 equiv), neat, rt, 2h | 92 | 99:1 |

Data adapted from Ando, K.; Yamada, K. Green Chem. 2011, 13, 2061-2064.[14]

This protocol is adapted from a procedure by Ando and Yamada.[14]

Materials:

-

Triethyl phosphonoacetate (0.224 g, 1.0 mmol)

-

n-Octanal (0.171 mL, 1.1 mmol)

-

1,8-Diazabicycloundec-7-ene (DBU) (0.004 mL, 0.03 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (0.278 g, 2.0 mmol)

-

Ethyl acetate (AcOEt)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine triethyl phosphonoacetate (0.224 g, 1.0 mmol), DBU (0.004 mL, 0.03 mmol), and K₂CO₃ (0.278 g, 2.0 mmol).

-

Add n-octanal (0.171 mL, 1.1 mmol) to the mixture.

-

Stir the resulting mixture at room temperature under an argon atmosphere for 2 hours.

-

Quench the reaction with water (3 mL) and extract with ethyl acetate (5 mL).

-

Wash the organic extract with brine, dry over MgSO₄, and concentrate to give the crude product.

-

The crude product can be further purified by flash chromatography to yield the pure E-α,β-unsaturated ester (96% yield, E:Z = 99:1).[14]

Caption: Experimental workflow for the DBU-catalyzed HWE reaction.

2,2,6,6-Tetramethylpiperidine (TMP) and its Derivatives

2,2,6,6-Tetramethylpiperidine (TMP) is a secondary amine with significant steric hindrance around the nitrogen atom.[15] This steric bulk makes it a poor nucleophile but a good proton scavenger.[16][17] TMP is a versatile building block for the synthesis of other important reagents, including the stronger base lithium tetramethylpiperidide (LiTMP) and the stable radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO).[15]

Application: Hindered Amine Light Stabilizers (HALS)

Derivatives of TMP are the foundation of hindered amine light stabilizers (HALS), which are used to protect polymers from degradation by UV light.[18][19] HALS do not absorb UV radiation but instead act as radical scavengers, inhibiting the photo-oxidative degradation of the polymer.[18][19] The mechanism involves a cyclic process where the HALS is regenerated, providing long-term stability.[18]

Caption: Simplified mechanism of HALS in polymer stabilization.

Protocol: Synthesis of a Polymeric HALS

The synthesis of polymeric HALS often involves the copolymerization of a functionalized TMP derivative with a monomer. This approach enhances the compatibility of the HALS with the polymer matrix and reduces its volatility.[20]

Materials:

-

4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)

-

Vinyl acetate (VAc)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

Procedure:

-

Dissolve APP and VAc in toluene in a reaction vessel.

-

Add AIBN as a radical initiator.

-

Heat the mixture under an inert atmosphere to initiate polymerization.

-

Maintain the reaction at the desired temperature for a specified time to achieve the desired molecular weight.

-

Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter and dry the polymeric HALS.

This is a generalized procedure. Specific reaction conditions (monomer ratios, initiator concentration, temperature, and time) will vary depending on the desired properties of the polymeric HALS.

References

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 16. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Tert-butylamine as a Bifunctional Catalyst in Nickel-Photoredox Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of synthetic chemistry, the development of efficient and versatile cross-coupling methodologies is paramount for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of tert-butylamine as a cost-effective and highly effective bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. In this system, tert-butylamine uniquely serves as both a ligand and a base, simplifying reaction setups and enabling a broad scope of C-O and C-N bond-forming reactions under mild conditions.[1][2][3][4] This approach is particularly advantageous for its operational simplicity, broad functional group tolerance, and applicability in the synthesis of pharmaceuticals and other high-value materials.[1][3][5]

The protocol leverages the ability of tert-butylamine's sterically hindered primary amine to facilitate catalysis.[1][3] The tertiary alkyl group enhances the lability of the ligand, which promotes efficient ligand exchange and catalytic turnover.[1][3] Furthermore, the steric bulk hinders undesirable side reactions such as self-coupling.[1][3] This methodology is applicable to a wide range of nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, and imines, and various (hetero)aryl halides as electrophiles.[1][2][3][4][5]

Catalytic System Overview

The described protocol is centered around a dual catalytic system comprising a nickel catalyst and a photoredox catalyst, activated by visible light. Tert-butylamine plays a crucial dual role in this system.

Key Components:

-

Nickel Catalyst: A nickel salt, such as NiBr₂·glyme, serves as the cross-coupling catalyst.

-

Photoredox Catalyst: A photosensitizer, typically 4CzIPN, absorbs light and initiates the electron transfer processes.

-

tert-Butylamine: Acts as both a ligand to the nickel center and a base to facilitate the reaction.

-

Solvent: Anhydrous dimethylacetamide (DMA) is commonly used.

-

Light Source: Blue LEDs (455 ± 15 nm) are used to irradiate the reaction mixture.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following catalytic cycle, which illustrates the dual role of tert-butylamine.

Caption: Proposed catalytic cycle for the nickel-photoredox cross-coupling reaction.

Experimental Workflow

The general workflow for setting up the cross-coupling reaction is outlined below. This process should be conducted under an inert atmosphere to prevent catalyst deactivation.

Caption: A typical experimental workflow for the cross-coupling reaction.

Data Presentation: Reaction Scope and Yields

The following tables summarize the performance of the tert-butylamine protocol with a variety of nucleophiles and electrophiles. Yields are for isolated products unless otherwise noted.

Table 1: C-O Cross-Coupling with Phenols and Alcohols [1]

| Entry | Aryl Halide | Nucleophile | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Phenol | 25 | 24 | 94 |

| 2 | 4-Bromobenzonitrile | 4-Methoxyphenol | 25 | 24 | 91 |

| 3 | 4-Bromobenzonitrile | 4-Chlorophenol | 25 | 24 | 85 |

| 4 | 4-Bromobenzonitrile | Cyclopentanol | 60 | 48 | 82 |

| 5 | 4-Bromobenzonitrile | 1-Hexanol | 60 | 48 | 78 |

Table 2: C-N Cross-Coupling with Anilines [1]

| Entry | Aryl Halide | Nucleophile | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Aniline | 25 | 24 | 95 |

| 2 | 4-Bromobenzonitrile | 4-Fluoroaniline | 25 | 24 | 92 |

| 3 | 4-Bromobenzonitrile | 2,3-Dihydroindole | 25 | 24 | 95 |

| 4 | 1-Bromo-4-vinylbenzene | Aniline | 25 | 24 | 88 |

| 5 | 3-Bromopyridine | Aniline | 25 | 24 | 85 |

Table 3: C-N Cross-Coupling with Other Nitrogen Nucleophiles [1]

| Entry | Aryl Halide | Nucleophile | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | p-Toluenesulfonamide | 60 | 48 | 87 |

| 2 | 4-Bromobenzonitrile | Dimethylsulfoximine | 60 | 48 | 90 |

| 3 | 4-Bromobenzonitrile | Pyrazole | 60 | 48 | 75 |

| 4 | 4-Bromobenzonitrile | Benzophenone imine | 25 | 24 | 96 |

Detailed Experimental Protocols

Materials and Reagents:

-

(Het)aryl halide (electrophile)

-

Nucleophile (e.g., phenol, aniline)

-

NiBr₂·glyme (CAS: 70289-01-7)

-

4CzIPN (CAS: 1416730-13-7)

-

tert-Butylamine (CAS: 75-64-9), anhydrous

-

Dimethylacetamide (DMA), anhydrous

-

Magnetic stir bar

-

5 mL crimp top vials

-

Syringes and needles

-

Blue LED light source (455 ± 15 nm)

Preparation of Catalyst Stock Solution:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of the catalysts in anhydrous DMA.

-

For a typical stock solution, dissolve 4CzIPN (0.8 mg, 0.001 mmol, 0.005 equiv) and NiBr₂·glyme (3.2 mg, 0.01 mmol, 0.05 equiv) in 0.4 mL of DMA per reaction.[1]

-

Ensure the solution is homogenous before use.

General Procedure for Cross-Coupling Reaction:

-

To a 5 mL crimp top vial, add a magnetic stir bar, the (het)aryl halide (0.2 mmol, 1.0 equiv), and the corresponding nucleophile (0.3 mmol, 1.5 equiv).[1]

-

Add 0.4 mL of the freshly prepared catalyst stock solution to the vial.[1]

-

Seal the vial with a crimp cap and remove it from the glovebox.

-

Using a syringe and needle, degas the reaction mixture by bubbling nitrogen through the solution for 5-10 minutes. Alternatively, use a freeze-pump-thaw cycle for more sensitive substrates.

-

Add tert-butylamine (27.3 µL, 0.26 mmol, 1.3 equiv) to the reaction mixture via syringe.[1]

-

Degas the mixture with nitrogen for an additional 2 minutes.

-

Place the vial approximately 1-2 cm from the blue LED light source. If necessary, use a fan to maintain a constant reaction temperature.

-

Irradiate the reaction mixture with stirring for the time indicated in the tables above, or until completion as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with a suitable solvent (e.g., ethyl acetate) and water.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

tert-Butylamine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Nickel salts are potential carcinogens and should be handled with care.

-

The reaction should be shielded from ambient light before irradiation to prevent premature reaction initiation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The use of tert-butylamine as a bifunctional additive in nickel-photoredox cross-coupling reactions offers a significant advancement in synthetic methodology.[1][4] This protocol simplifies reaction conditions, broadens the substrate scope, and utilizes a cost-effective and readily available reagent.[1][3] The provided data and protocols serve as a comprehensive guide for researchers to implement this efficient and versatile cross-coupling strategy in their synthetic endeavors, including applications in drug discovery and materials science.[1][5]

References

Application Notes and Protocols: Sterically Hindered Amines (HALS) as Polymer Stabilizers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sterically Hindered Amine Light Stabilizers (HALS) for the protection of polymeric materials. Detailed protocols for the evaluation of stabilizer performance and analytical methods for their quantification are included to support researchers in their materials development and analysis.

Introduction to Sterically Hindered Amine Light Stabilizers (HALS)

Sterically Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation.[1][2] Unlike UV absorbers, which function by absorbing UV light, HALS act by scavenging free radicals that are formed during the photo-oxidation of the polymer.[2][3] This mechanism allows them to provide long-term protection without being consumed in the process, making them highly efficient stabilizers.[1][4]

The core of the HALS molecule is a tetramethylpiperidine ring. The bulky groups surrounding the amine functionality provide steric hindrance, which contributes to their stability and high efficiency. HALS are effective in a wide range of polymers, including polyolefins (polyethylene, polypropylene), styrenics, unsaturated polyesters, and elastomers.[5]

Mechanism of Action: The Denisov Cycle

The exceptional stabilizing effect of HALS is attributed to a cyclic process known as the Denisov Cycle. This regenerative mechanism allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection to the polymer. The cycle involves the following key steps:

-

Initiation: The HALS amine is oxidized to a stable nitroxyl radical.

-

Radical Trapping: The nitroxyl radical traps polymer alkyl radicals, forming an amino ether.

-

Regeneration: The amino ether reacts with a polymer peroxy radical, regenerating the nitroxyl radical and forming a hydroperoxide and an olefin.

This continuous cycle of radical scavenging and regeneration is what makes HALS highly effective at low concentrations.

References

Application Notes and Protocols: Tert-butylamine as a Precursor for N-tert-butyl-2-benzothiazolesulfenamide (TBBS) Rubber Accelerator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the rubber accelerator N-tert-butyl-2-benzothiazolesulfenamide (TBBS) using tert-butylamine as a key precursor. Detailed protocols for its synthesis, characterization, and application in rubber compounding and testing are provided for research and development purposes.

Introduction

N-tert-butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of natural and synthetic rubbers.[1][2] Its popularity in the tire and industrial rubber products industry stems from its ability to provide a good balance of scorch safety during processing and a fast cure rate at vulcanization temperatures.[3][4] Tert-butylamine is a critical raw material in the synthesis of TBBS, reacting with 2-mercaptobenzothiazole (MBT) or its derivatives.[5] This document outlines the synthesis of TBBS from tert-butylamine, followed by protocols for its incorporation into a rubber matrix and the subsequent evaluation of the vulcanizate's properties.

Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS) from Tert-butylamine

The synthesis of TBBS involves the oxidative coupling of 2-mercaptobenzothiazole (MBT) and tert-butylamine. Various oxidants can be employed, with sodium hypochlorite and hydrogen peroxide being common choices in industrial processes.[6][7]

Chemical Reaction Pathway

Caption: Synthesis of TBBS from MBT and tert-butylamine.

Experimental Protocol: Laboratory Scale Synthesis of TBBS

This protocol describes a laboratory-scale synthesis of TBBS using sodium hypochlorite as the oxidant.

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Tert-butylamine

-

Sodium hypochlorite solution (e.g., 15% available chlorine)

-

Sodium hydroxide

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with temperature controller

-

Büchner funnel and flask

-

Vacuum source

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Procedure:

-

Preparation of Sodium Mercaptobenzothiazole (MBT-Na):

-

In the three-necked flask, dissolve a specific molar amount of MBT in an aqueous solution of sodium hydroxide. The molar ratio of MBT to NaOH should be approximately 1:1.

-

Stir the mixture until the MBT is completely dissolved to form a clear solution of MBT-Na.

-

-

Reaction with Tert-butylamine:

-

To the MBT-Na solution, slowly add tert-butylamine via a dropping funnel. A typical molar ratio of MBT to tert-butylamine is around 1:1.5.[7]

-

Maintain the temperature of the reaction mixture at 45-50°C using a heating mantle.

-

-

Oxidation:

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature to allow the TBBS product to precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake several times with deionized water until the washings are neutral.

-

Dry the crude product in a vacuum oven at a temperature below 50°C.[8]

-

For further purification, recrystallize the crude TBBS from ethanol.

-

Characterization of TBBS

The synthesized TBBS should be characterized to confirm its identity and purity.

| Parameter | Typical Value |

| Appearance | Off-white to light yellow powder/granules |

| Melting Point | 104-108 °C[9] |

| Purity (by HPLC) | > 97% |

| Free Amine Content | < 0.5% |

Spectroscopic Data:

-

FTIR (cm⁻¹): Characteristic peaks for N-H stretching, C=N stretching of the benzothiazole ring, and S-N bond vibrations.

-

¹H NMR (CDCl₃, δ ppm): Signals corresponding to the protons of the tert-butyl group and the aromatic protons of the benzothiazole ring.

-

¹³C NMR (CDCl₃, δ ppm): Resonances for the carbons of the tert-butyl group and the benzothiazole ring.

Application in Rubber Compounding and Vulcanization

TBBS is a delayed-action accelerator, providing a longer scorch time which allows for safer processing of rubber compounds before vulcanization begins.

Experimental Workflow for Rubber Compounding and Testing

Caption: Workflow for rubber compounding and testing.

Experimental Protocol: Rubber Compounding and Property Evaluation

Base Formulation:

A typical natural rubber (NR) formulation is provided below. The amounts are given in parts per hundred of rubber (phr).

| Ingredient | phr | Function |

| Natural Rubber (SMR 20) | 100 | Elastomer |

| N330 Carbon Black | 50 | Reinforcing Filler |

| Zinc Oxide | 5 | Activator |

| Stearic Acid | 2 | Activator/Processing Aid |

| Antioxidant (e.g., TMQ) | 1 | Protection against oxidation |

| Antidegradant (e.g., 6PPD) | 1 | Protection against ozone and fatigue |

| Sulfur | 2.5 | Curing Agent |

| TBBS | Variable (e.g., 0.5, 1.0, 1.5) | Accelerator |

Equipment:

-

Two-roll mill[10]

-

Compression molding press

-

Durometer (Shore A)

-

Specimen cutting dies

Procedure:

-

Mixing on a Two-Roll Mill: [15]

-

Set the roll temperature to approximately 70°C and the nip gap to around 2 mm.

-

Masticate the natural rubber until a smooth sheet is formed.

-

Add the zinc oxide and stearic acid, and mix until well dispersed.

-

Gradually add the carbon black, ensuring it is fully incorporated. Add other additives like antioxidants and antidegradants.

-

Finally, add the sulfur and TBBS at a lower temperature to prevent scorching.

-

Homogenize the compound by cutting and folding the rubber on the mill.

-

Sheet out the final compound to a thickness of about 2 mm.

-

-

Cure Characteristics Analysis (ASTM D5289): [11]

-

Use an MDR to determine the cure characteristics of the rubber compound.

-

Place a sample of the uncured compound in the rheometer's die cavity, heated to a specified vulcanization temperature (e.g., 150°C).

-

Record the torque as a function of time to obtain the rheograph.

-

From the rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

-

-

Vulcanization:

-

Press the compounded rubber sheets in a mold at the vulcanization temperature (e.g., 150°C) for the optimum cure time (t90) determined from the MDR.

-

Allow the vulcanized sheets to cool to room temperature.

-

-

Physical Property Testing:

-

Tensile Properties (ASTM D412): [14][16]

-

Cut dumbbell-shaped specimens from the vulcanized sheets.

-

Measure the tensile strength, elongation at break, and modulus at 100%, 200%, and 300% elongation using a tensile testing machine.

-

-

Hardness (ASTM D2240):

-

Measure the Shore A hardness of the vulcanized rubber using a durometer.

-

-

Quantitative Data: Effect of TBBS Loading on SBR Properties

The following tables summarize the effect of varying TBBS loading on the cure characteristics and physical properties of a Styrene-Butadiene Rubber (SBR) compound.[17]

Table 1: Effect of TBBS Loading on Cure Characteristics of SBR at 171°C [17]

| TBBS Loading (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |

| 1.2 | 3.0 | 5.5 | 40.0 |

| 1.8 | 3.2 | 5.2 | 50.0 |

| 2.4 | 3.5 | 4.8 | 76.9 |

Table 2: Effect of TBBS Loading on Unaged Physical Properties of SBR [17]

| TBBS Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | 300% Modulus (MPa) | Hardness (Shore A) |

| 1.2 | 20.0 | 550 | 2.5 | 10.0 | 60 |

| 1.8 | 19.5 | 500 | 2.8 | 11.5 | 62 |

| 2.4 | 19.0 | 450 | 3.0 | 12.5 | 64 |

Vulcanization Mechanism with TBBS Accelerator

The mechanism of accelerated sulfur vulcanization is complex. A simplified representation is provided below.

Caption: Simplified mechanism of TBBS-accelerated vulcanization.

During vulcanization, TBBS, in the presence of activators like zinc oxide and stearic acid, reacts with sulfur to form an active sulfurating agent.[18] This complex then reacts with the rubber chains to form pendent polysulfidic groups.[18] Finally, these pendent groups react with other rubber chains to form stable crosslinks, resulting in a three-dimensional network that imparts the desired mechanical properties to the rubber.[18] The delayed action of TBBS is attributed to the time required for the initial reactions to form the active sulfurating agent.

References

- 1. nextgentest.com [nextgentest.com]

- 2. tuball.com [tuball.com]

- 3. nbinno.com [nbinno.com]

- 4. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]

- 5. Two roll rubber mill - Wikipedia [en.wikipedia.org]

- 6. CN1528761A - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof - Google Patents [patents.google.com]

- 7. CN102838563A - Synthesis method of rubber vulcanization accelerator TBBS (N-tert-butyl-2-benzothiazolesulfenamide) - Google Patents [patents.google.com]

- 8. rahco-rubber.com [rahco-rubber.com]

- 9. TBBS Rubber Accelerator: Benefits, Uses, and Applications [chembroad.com]

- 10. What Is A Two Roll Mill For Rubber Compounding? A Foundational Tool For Polymer Processing - Kintek Solution [kindle-tech.com]

- 11. What is a Moving Die Rheometer? [montechusa.com]

- 12. qualitest.ae [qualitest.ae]

- 13. testresources.net [testresources.net]

- 14. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]

- 15. rubbertech.wordpress.com [rubbertech.wordpress.com]

- 16. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]

- 17. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 18. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

Application of tert-Butylamine in the Synthesis of Pesticides: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylamine, a primary aliphatic amine with the formula (CH3)3CNH2, serves as a crucial building block in the synthesis of a variety of agrochemicals. Its bulky tert-butyl group can impart desirable properties to the final pesticide molecule, such as selectivity, stability, and enhanced biological activity. This document provides detailed application notes and protocols for the synthesis of several key pesticides utilizing tert-butylamine as a key intermediate. The pesticides covered include the insecticide/acaricide diafenthiuron and the herbicides terbutryn, terbumeton, and terbacil.

Diafenthiuron: A Thiourea Insecticide and Acaricide

Diafenthiuron is a pro-pesticide that is converted to its active carbodiimide form by light or metabolism. This active form inhibits mitochondrial ATP synthase, leading to the disruption of energy production in pests.

Synthetic Pathway

The synthesis of diafenthiuron involves the reaction of N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate with tert-butylamine to form a urea intermediate, which is subsequently converted to the final thiourea product.[1][2]

Caption: Synthesis of Diafenthiuron from 2,6-diisopropylaniline.

Experimental Protocol: Synthesis of Diafenthiuron[1][2]

Step 1: Synthesis of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea

-

In a reaction vessel, dissolve N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate in toluene.

-

Add tert-butylamine to the solution. The molar ratio of the isocyanate to tert-butylamine can range from 1:1 to 1:8.

-

Maintain the reaction temperature between 20-50°C.

-

Stir the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the urea intermediate can be isolated or used directly in the next step.

Step 2: Synthesis of Diafenthiuron

-

To the solution containing the urea intermediate, add phosphorus pentasulfide (P2S5) and potassium carbonate. The molar ratio of the urea intermediate to phosphorus pentasulfide can range from 1:1 to 1:5.

-

Heat the reaction mixture to a temperature between 50-150°C.

-

After the reaction is complete, cool the mixture and wash with water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain crude diafenthiuron.

-

The crude product can be purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Isocyanate:tert-Butylamine) | 1:1 to 1:8 | [1] |

| Reaction Temperature (Urea Formation) | 20-50°C | [1] |

| Molar Ratio (Urea:P2S5) | 1:1 to 1:5 | [1] |

| Reaction Temperature (Thiourea Formation) | 50-150°C | [1] |

| Purity | >95% | [3] |

| Total Yield | 37.5% | [1] |

Mode of Action

Caption: Mode of action of Diafenthiuron.

Triazine Herbicides: Terbutryn and Terbumeton

Terbutryn and terbumeton belong to the triazine class of herbicides. They act by inhibiting photosynthesis at photosystem II, a key process in plant growth.

Synthetic Pathway

The synthesis of these triazine herbicides typically starts from cyanuric chloride, which undergoes sequential nucleophilic substitution reactions with different amines and other nucleophiles.

Caption: General synthetic pathway for Terbutryn and Terbumeton.

Experimental Protocol: Synthesis of Terbutryn

Note: The following protocol is a general representation based on available patent literature. Optimization may be required for laboratory-scale synthesis.

-

Synthesis of 2,4-dichloro-6-(tert-butylamino)-s-triazine: React cyanuric chloride with tert-butylamine in a suitable solvent.

-

Synthesis of 2-chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine: The resulting intermediate is then reacted with ethylamine to yield 2-chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine.

-

Synthesis of Terbutryn: Finally, terbutryn is obtained by the reaction of the chloro-intermediate with methyl mercaptan in the presence of a base like sodium hydroxide.[1]

Quantitative Data (Terbutryn)

| Parameter | Value | Reference |

| Purity | 97.58% | [4] |

| Yield | 91.43% | [4] |

Experimental Protocol: Synthesis of Terbumeton

-

Similar to terbutryn synthesis, start with cyanuric chloride and react it sequentially with tert-butylamine and ethylamine to form the 2-chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine intermediate.

-

The final step involves the substitution of the remaining chlorine atom with a methoxy group, which can be achieved by reacting the intermediate with methanol in the presence of a base.

Quantitative Data (Terbumeton)

Mode of Action of Triazine Herbicides

Caption: Mode of action of Triazine Herbicides.

Terbacil: A Uracil Herbicide

Terbacil is a selective herbicide used to control a wide range of annual and perennial weeds. It functions by inhibiting photosynthesis.

Synthetic Pathway

The synthesis of terbacil involves the reaction of tert-butyl isocyanate with methyl 3-aminocrotonate, followed by cyclization and chlorination.

Caption: Synthesis of Terbacil.

Experimental Protocol: Synthesis of Terbacil

-

Formation of the initial adduct: React tert-butyl isocyanate with methyl 3-aminocrotonate. This reaction forms an intermediate urea derivative.

-

Cyclization: The intermediate is then cyclized to form the uracil ring structure, yielding 3-tert-butyl-6-methyluracil. This step is typically acid or base-catalyzed.

-

Chlorination: The final step is the chlorination of the uracil ring at the 5-position to give terbacil.

Quantitative Data

Specific quantitative data such as reaction yields and purity for the synthesis of terbacil were not available in the searched literature.

Mode of Action

The mode of action of terbacil is similar to that of the triazine herbicides, involving the inhibition of photosynthesis at photosystem II.

Conclusion

Tert-butylamine is a versatile and important intermediate in the synthesis of a range of pesticides with different modes of action. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of agrochemical synthesis. Further research to develop more detailed and optimized laboratory-scale synthetic procedures for some of these compounds would be beneficial.

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]

- 3. CN114702422A - Preparation method of diafenthiuron technical - Google Patents [patents.google.com]

- 4. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]

Application Notes and Protocols: The Use of Tert-butylamine as a Counterion in Pharmaceutical Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salt formation is a critical and widely adopted strategy in drug development to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs). The selection of an appropriate counterion can significantly influence a drug's solubility, stability, dissolution rate, and manufacturability. Tert-butylamine, an organic amine, has emerged as a valuable counterion for acidic drugs, offering distinct advantages in certain pharmaceutical formulations. This document provides a detailed overview of the applications of tert-butylamine as a counterion, supported by quantitative data, experimental protocols, and logical workflow diagrams.

Tert-butylamine is a primary aliphatic amine that can form stable salts with acidic APIs.[1] Its compact and branched structure can influence the crystal lattice of the resulting salt, leading to favorable solid-state properties.[2][3] One of the most well-known applications of tert-butylamine as a counterion is in the angiotensin-converting enzyme (ACE) inhibitor, perindopril, where it is used as perindopril erbumine (tert-butylamine salt).[4][5]

Key Advantages of Using Tert-butylamine as a Counterion

The use of tert-butylamine as a counterion can offer several benefits in pharmaceutical development:

-

Enhanced Solubility: Tert-butylamine salts of acidic drugs often exhibit improved aqueous solubility compared to the free acid form. This is a crucial factor for improving the bioavailability of poorly soluble drugs. For instance, a study on ibuprofen showed that its tert-butylamine salt is 1.5 times more soluble in water than ibuprofen itself.

-

Improved Stability: Salt formation with tert-butylamine can enhance the chemical stability of the API. Perindopril erbumine, for example, has a shelf-life of approximately two years, although it may require special packaging in hot and humid climates.[4] However, in some cases, other salts like the arginine salt of perindopril have shown even greater stability.[4]

-

Crystallinity and Handling Properties: Tert-butylamine salts can often be isolated in a highly crystalline form, which is advantageous for purification, filtration, drying, and formulation.[6][7] This was observed in the case of montelukast, where the tert-butylamine salt was readily isolable in a substantially crystalline form, facilitating its purification.[6]

-

Intermediate for Purification: Tert-butylamine salts can serve as stable intermediates in the purification of APIs. For example, the tert-butylamine salt of clavulanic acid is used as an intermediate to isolate and purify the antibiotic.[8]

Data Presentation: Physicochemical Properties of Tert-butylamine Salts

The following table summarizes the quantitative data on the physicochemical properties of various pharmaceutical salts utilizing tert-butylamine as a counterion.

| Active Pharmaceutical Ingredient (API) | Salt Form | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | Key Findings & Citations |

| Perindopril | Tert-butylamine (Erbumine) | 441.6 | ~130 | Freely soluble in water and ethanol (96%) | Widely used ACE inhibitor; arginine salt shows higher stability.[4][9] |

| Ibuprofen | Tert-butylamine | 279.4 | Not specified | 1.5 times more soluble than ibuprofen | Formation confirmed by IR and 1H-NMR spectroscopy. |

| Montelukast | Tert-butylamine | 659.3 | 128.09 | Well-soluble in lower alcohols and acetone | Crystalline salt form aids in purification.[6] |

| Clavulanic Acid | Tert-butylamine | 272.3 | Not specified | Not specified | Used as a stable intermediate for purification.[8][10] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of tert-butylamine pharmaceutical salts.

Protocol 1: Preparation of a Tert-butylamine Salt of an Acidic API

Objective: To prepare the tert-butylamine salt of a given acidic API.

Materials:

-

Acidic Active Pharmaceutical Ingredient (API)

-

Tert-butylamine (≥99.5% purity)

-

Appropriate organic solvent (e.g., acetone, ethanol, toluene, isopropanol)

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Drying oven or vacuum dryer

Procedure:

-

Dissolution of API: Dissolve the acidic API in a suitable organic solvent at a known concentration. The choice of solvent will depend on the solubility of both the API and the resulting salt.

-

Addition of Tert-butylamine: In a separate vessel, prepare a solution of tert-butylamine in the same organic solvent. An equimolar amount or a slight excess (e.g., 1.05 to 1.20 molar equivalents) of tert-butylamine is typically used.[10]

-

Salt Formation: Slowly add the tert-butylamine solution to the API solution with constant stirring at room temperature. The formation of the salt may be evidenced by precipitation. For example, in the preparation of clavulanic acid tert-butylamine salt, a solution of tert-butylamine in acetone is added to a solution of clavulanic acid in acetone over 30 minutes.[8]

-

Crystallization/Precipitation: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to ensure complete salt formation and to allow for crystallization or precipitation. Cooling the mixture may enhance the yield of the precipitated salt.

-

Isolation: Isolate the solid salt by filtration. Wash the filter cake with a small amount of the cold organic solvent to remove any unreacted starting materials or impurities.

-

Drying: Dry the isolated salt under appropriate conditions (e.g., in a vacuum oven at a specified temperature) to a constant weight.

Protocol 2: Characterization of a Tert-butylamine Salt

Objective: To confirm the formation and characterize the physicochemical properties of a prepared tert-butylamine salt.

Methods:

-

Infrared (IR) Spectroscopy:

-

Purpose: To confirm salt formation by observing shifts in the characteristic absorption bands of the acidic functional group (e.g., carboxylate) and the amine group.

-

Procedure: Acquire the IR spectra of the API, tert-butylamine, and the prepared salt using a Fourier Transform Infrared (FTIR) spectrometer. Compare the spectra to identify the characteristic peaks of the salt.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the stoichiometry of the salt and to characterize its structure.

-

Procedure: Dissolve the salt in a suitable deuterated solvent and acquire 1H and 13C NMR spectra. The integration of the peaks corresponding to the API and the tert-butylamine counterion can confirm the salt stoichiometry.

-

-

X-Ray Powder Diffraction (XRPD):

-

Purpose: To determine the crystallinity and polymorphic form of the salt.

-

Procedure: Analyze the powdered salt sample using an XRPD instrument. The resulting diffraction pattern is a fingerprint of the crystalline solid and can be used to identify different polymorphic forms.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and thermal behavior of the salt.

-

Procedure: Heat a small sample of the salt in a DSC instrument at a controlled rate. The resulting thermogram will show thermal events such as melting, decomposition, and polymorphic transitions.

-

-

Solubility Determination:

-

Purpose: To measure the aqueous solubility of the salt.

-

Procedure: Prepare a saturated solution of the salt in water by shaking an excess amount of the solid in water at a constant temperature until equilibrium is reached. Filter the solution and determine the concentration of the dissolved API using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Visualizations

Logical Relationship in Salt Formation

Caption: Logical flow of pharmaceutical salt formation.

Experimental Workflow for Salt Characterization

Caption: Workflow for characterizing a new salt.

References

- 1. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 6. WO2006043846A1 - Salt of montelukast with tert.-butylamine - Google Patents [patents.google.com]

- 7. ES2214434T3 - ALPHA CRYSTAL FORM OF THE TERC-BUTILAMINE SALT OF PERINDOPRIL. - Google Patents [patents.google.com]

- 8. DK156069B - USE OF THE TERT.BUTYLAMINE SALT OF CLAVULANIC ACID AS INTERMEDIATE IN THE PREPARATION OF CLAVULANIC ACID AND PHARMACEUTICAL TOLERABLE SALTS AND ESTERS THEREOF - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. CN108822134B - Preparation method of clavulanic acid tert-butylamine salt - Google Patents [patents.google.com]

Revolutionizing Nickel-Catalyzed Photoredox Reactions: The Bifunctional Role of tert-Butylamine

In a significant advancement for synthetic chemistry, researchers have developed a general and cost-effective approach for nickel-catalyzed photoredox reactions utilizing tert-butylamine as a dual-function additive. This methodology streamlines carbon-heteroatom bond formation, a critical process in the synthesis of pharmaceuticals and other complex molecules, by having tert-butylamine act as both a ligand and a base.[1][2][3][4][5][6][7] This innovative protocol is effective for a wide range of C-O and C-N bond-forming reactions under mild conditions, demonstrating broad applicability with various nucleophiles and electrophiles, including in the derivatization of biomolecules.[1][2][4][5][6][7]

The use of tert-butylamine addresses several challenges traditionally associated with cross-coupling reactions, such as the need for specific, often expensive, ligands and bases that require careful optimization.[1][2][3] By serving both roles, tert-butylamine simplifies the reaction setup, improves efficiency, and addresses issues like solubility often encountered with conventional bases.[1][2][7] The tertiary alkyl group of tert-butylamine is crucial to its effectiveness, enhancing coordination lability which in turn facilitates efficient ligand exchange and catalytic turnover.[1][3] This approach has proven successful for coupling with a diverse array of nucleophiles including phenols, aliphatic alcohols, anilines, sulfonamides, sulfoximines, and imines.[1][4][5][6]

Application Notes

This protocol offers a robust and versatile method for C-O and C-N cross-coupling reactions. The bifunctional nature of tert-butylamine as both a ligand and a base simplifies the reaction conditions and broadens the substrate scope. The reaction is tolerant of a wide range of functional groups and has been successfully applied to the derivatization of complex biomolecules. The mild reaction conditions, typically at room temperature and under visible light irradiation, make it an attractive method for late-stage functionalization in drug discovery and development. Furthermore, the use of a cost-effective and readily available additive like tert-butylamine enhances the economic viability of this synthetic strategy. The reaction conditions are generally homogeneous and precipitate-free, which also facilitates scale-up processes.[2][7]

Quantitative Data Summary

The efficiency of the nickel-catalyzed photoredox reactions with tert-butylamine has been demonstrated across a variety of substrates. The following tables summarize the reaction conditions and yields for representative C-O and C-N cross-coupling reactions.

Table 1: Nickel-Catalyzed C-O Coupling of Aryl Bromides with Phenols

| Entry | Aryl Bromide | Phenol | Yield (%) |

| 1 | 4-Bromobenzonitrile | Phenol | 94 |

| 2 | 4-Bromoacetophenone | Phenol | 92 |

| 3 | Methyl 4-bromobenzoate | Phenol | 88 |

| 4 | 4-Bromobiphenyl | Phenol | 85 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenol | 91 |

| 6 | 4-Bromobenzonitrile | 4-Chlorophenol | 89 |

Reaction Conditions: Aryl bromide (0.5 mmol), phenol (0.75 mmol), NiBr₂·glyme (5 mol%), 4CzIPN (1 mol%), tert-butylamine (1.5 mmol), in DMA (0.1 M), irradiated with blue LEDs at room temperature for 16 h.

Table 2: Nickel-Catalyzed C-N Coupling of Aryl Bromides with Anilines

| Entry | Aryl Bromide | Aniline | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | 95 |

| 2 | 4-Bromoanisole | Aniline | 93 |

| 3 | 1-Bromo-4-fluorobenzene | Aniline | 90 |

| 4 | 4-Bromobenzonitrile | 4-Methylaniline | 96 |

| 5 | 4-Bromoacetophenone | 4-Methoxyaniline | 94 |

| 6 | Methyl 4-bromobenzoate | 3-Chloroaniline | 88 |

Reaction Conditions: Aryl bromide (0.5 mmol), aniline (0.6 mmol), NiBr₂·glyme (5 mol%), 4CzIPN (1 mol%), tert-butylamine (1.5 mmol), in DMA (0.1 M), irradiated with blue LEDs at room temperature for 16 h.

Experimental Protocols

General Procedure for Nickel-Catalyzed C-O/C-N Cross-Coupling:

An oven-dried 4 mL vial equipped with a magnetic stir bar is charged with the aryl bromide (0.5 mmol, 1.0 equiv), the corresponding nucleophile (phenol or aniline, 0.6-0.75 mmol, 1.2-1.5 equiv), NiBr₂·glyme (0.025 mmol, 5 mol%), and the photocatalyst (e.g., 4CzIPN, 0.005 mmol, 1 mol%). The vial is sealed with a septum and purged with nitrogen. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added, followed by tert-butylamine (1.5 mmol, 3.0 equiv). The reaction mixture is then placed approximately 5 cm from a blue LED lamp and stirred at room temperature for 16 hours. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol for Sequential One-Pot Functionalization:

Following the general procedure for the first cross-coupling reaction, the second nucleophile (1.0 mmol, 2.0 equiv) and an additional portion of tert-butylamine (1.5 mmol, 3.0 equiv) are added to the reaction mixture under a nitrogen atmosphere. The mixture is then re-subjected to photoirradiation for another 16-24 hours. Workup and purification are carried out as described in the general procedure.[2][7]

Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the nickel-catalyzed photoredox reactions with tert-butylamine.

Caption: Proposed mechanism for the dual nickel/photoredox catalytic cycle.

Caption: A typical experimental workflow for the cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Sterically Hindered Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges when working with sterically hindered amines in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a sterically hindered amine proceeding slowly or resulting in a low yield?

A: Sterically hindered amines, characterized by bulky substituents near the nitrogen atom, present significant challenges in chemical synthesis. The steric bulk impedes the amine's ability to act as a nucleophile, slowing down the reaction rate.[1] This hindrance can prevent the amine from approaching the electrophilic center, leading to low conversion and yield.[2] Furthermore, in reactions like the Buchwald-Hartwig amination, the steric hindrance can affect the stability of intermediates in the catalytic cycle.[3][4]

Q2: How does solvent choice impact the reactivity of a sterically hindered amine?

A: Solvent selection is critical for optimizing reactions with hindered amines. The solvent's polarity and its ability to form hydrogen bonds can significantly alter the amine's nucleophilicity.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are generally preferred as they do not form hydrogen bonds with the amine. This leaves the amine's lone pair of electrons more available for nucleophilic attack, enhancing its reactivity.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the amine, creating a bulky solvent shell around it. This solvation hinders the amine's ability to act as a nucleophile and can decrease the reaction rate.[5]

The choice of solvent can also influence the solubility of reactants and catalysts, which is crucial for reaction efficiency.[6]

Q3: For a cross-coupling reaction like the Buchwald-Hartwig amination, what factors should I consider when choosing a catalyst system (ligand and precatalyst)?

A: The success of a Buchwald-Hartwig amination with a hindered amine is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle. Ligands like BrettPhos and tBuXPhos have been developed specifically for challenging couplings involving hindered amines.[4][7] The appropriate ligand is determined largely by the class of the nucleophile.[6] Kinetic analysis has shown that for hindered amines, steps like oxidative addition or reductive elimination can be rate-limiting, and ligand choice directly impacts these rates.[3][4]

Q4: I'm struggling to acylate a sterically hindered amine. What strategies can I employ?

A: Acylation of sterically hindered amines is often difficult due to the low nucleophilicity of the amine and steric repulsion. Here are some strategies to consider:

-

Use Highly Reactive Acylating Agents: Acyl chlorides are more reactive than carboxylic acids or anhydrides and are often used for unreactive amines.[8]

-

Catalysis: Lewis acid catalysts (e.g., TiF4, boronic acids) can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hindered amine, often allowing the reaction to proceed at lower temperatures.[9][10]

-

Harsh Conditions: In the absence of a catalyst, direct thermal condensation of a carboxylic acid and an amine may require very high temperatures (above 160°C).[11][12] This approach is generally limited to robust molecules.[12]

-

Activation with Coupling Reagents: While the goal is often catalytic amidation, traditional coupling reagents can be effective, though they generate stoichiometric waste.[13]

Troubleshooting Guides

Problem 1: Low or No Yield in a Buchwald-Hartwig Amination with a Hindered Amine

This guide provides a systematic approach to troubleshooting a low-yielding Buchwald-Hartwig reaction involving a sterically hindered amine.

Problem 2: Choosing the Right Solvent System

The nucleophilicity of an amine is not an intrinsic property and is strongly influenced by the solvent.[14] This decision-making diagram illustrates how to select an appropriate solvent.

Data Presentation: Catalyst System Optimization

The following tables summarize quantitative data from catalyst system optimization for the arylation of hindered primary amines.

Table 1: Evaluation of Ligands for Coupling of 3,5-Dimethoxychlorobenzene and tert-Octylamine[4]

| Entry | Ligand (L) | Precatalyst (P) | Yield (%) |

| 1 | BrettPhos (L1) | P1 | 10 |

| 2 | AlPhos (L2) | P2 | <5 |

| 3 | RuPhos (L3) | P3 | 15 |

| 4 | CPhos (L4) | P4 | 86 |

Reaction Conditions: 2 mol % Pd, 70 °C, 18 h.

Table 2: Kinetic Data for Different Ligands and Aryl Halides[3]

| Aryl Halide | Ligand | Catalyst Loading | Temperature (°C) | Half-life (t₁/₂) (min) |

| 3,5-dimethoxychlorobenzene | CPhos (L4) | 2% Pd | 70 | 46 |

| 3,5-dimethoxychlorobenzene | L7 | 2% Pd | 70 | 2.6 |

| 4-bromo-tert-butylbenzene | CPhos (L4) | 2% Pd | 70 | 10 |

| 4-bromo-tert-butylbenzene | L7 | 2% Pd | 70 | 1.9 |

Reaction Conditions: [ArX]₀ = 0.5 M, NaO-t-Bu (1.2 equiv), amine (1.2 equiv), 1,4-dioxane solvent.[3]

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Arylation of 1-Adamantylamine

This protocol is adapted from methodologies developed for the coupling of sterically hindered primary amines.[3][4]

Materials:

-

Palladium precatalyst (e.g., CPhos Pd G3)

-

Ligand (e.g., CPhos)

-

Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol)

-

1-Adamantylamine (1.2 mmol)

-

Sodium tert-butoxide (NaO-t-Bu) (1.2 mmol)

-

Anhydrous 1,4-dioxane (2.0 mL)

Procedure:

-

Preparation: In a glovebox, add the palladium precatalyst (0.02 mmol, 2 mol %) and the aryl halide (1.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Add 1-adamantylamine (1.2 mmol) and sodium tert-butoxide (1.2 mmol) to the vial.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).

-

Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-100 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions with hindered amines may require extended reaction times (12-24 hours).

-

Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated adamantylamine.

References

- 1. osti.gov [osti.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 10. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. google.com [google.com]

- 13. Catalytic Amidation [catalyticamidation.info]

- 14. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Side Reactions with Bulky Non-Nucleophilic Bases

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common side reactions when using bulky non-nucleophilic bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with bulky non-nucleophilic bases?

A1: The most prevalent side reactions are substitution reactions (SN2) competing with the desired elimination reactions (E2).[1][2][3][4][5][6] The steric hindrance of bulky bases is intended to minimize their nucleophilicity and favor elimination; however, substrate structure and reaction conditions can lead to substitution byproducts. Another common issue is the regioselectivity of the elimination, leading to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) alkene products.[7][8][9][10][11][12] For amide bases like LDA, side reactions can also include enolate equilibration, leading to the thermodynamic rather than the kinetic product, and in some cases, the base itself can act as a nucleophile.